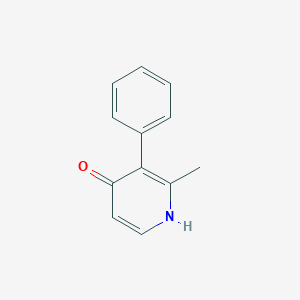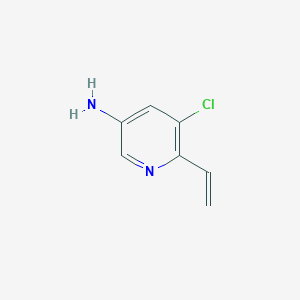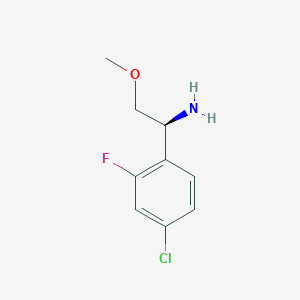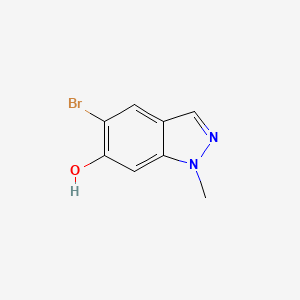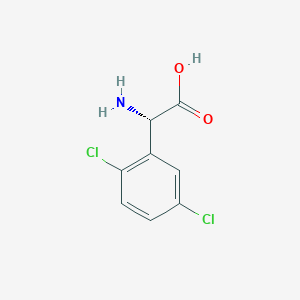
(S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride typically involves the reaction of 2,5-dichlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted phenyl derivatives, which can be further utilized in various chemical syntheses and applications.
Applications De Recherche Scientifique
(S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride
- 2-amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride
- 2-amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride
Uniqueness
(S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its en
Propriétés
Formule moléculaire |
C8H7Cl2NO2 |
|---|---|
Poids moléculaire |
220.05 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2,5-dichlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
Clé InChI |
GIXVDSMZGIUWPA-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)[C@@H](C(=O)O)N)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(C(=O)O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


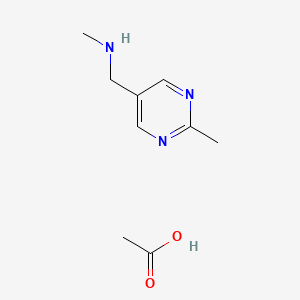
![Imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B12968190.png)

